(E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-11-4-6-13(7-5-11)19-14(16-10-18(2)3)12(8-15)9-17-19/h4-7,9-10H,1-3H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJPXMGKXDBFZ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the pyrazole derivative with dimethylformamide dimethyl acetal (DMF-DMA) to form the dimethylmethanimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (E)-N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Research Findings
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Increase electrophilicity and target binding but may reduce solubility . Aryl vs. Alkyl Groups: Methylphenyl (target) balances lipophilicity and steric hindrance, whereas thienopyrimidinyl () enhances π-π stacking in enzyme active sites. Imidamide vs. Ester/Carboxamide: The imidamide group offers superior hydrogen-bonding capacity and stability over hydrolytically labile esters .
Synthetic Challenges :
Biological Activity
(E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 253.302 g/mol. It features a pyrazole ring, a cyano group, and a dimethylmethanimidamide moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Cyclization of hydrazine with β-keto esters or diketones.
- Introduction of the Cyano Group : Nucleophilic substitution using cyanating agents like sodium cyanide.
- Formation of Dimethylmethanimidamide : Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to yield the final product.
Antioxidant Activity
Recent studies have shown that compounds related to pyrazole derivatives exhibit significant antioxidant properties. For instance, a related pyrazole compound demonstrated an IC50 value of 4.67 μg/mL in DPPH scavenging assays, indicating strong antioxidant potential . The structure-activity relationship suggests that modifications in the pyrazole ring can enhance antioxidant efficacy.
Anticancer Properties
Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial in cancer progression. This inhibition can lead to reduced inflammation and tumor growth, making it a candidate for further development in anticancer therapies .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in various studies. Its interaction with biological macromolecules suggests potential therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its effects involves:
- Enzyme Interaction : Binding to specific enzymes or receptors that play roles in inflammation and cancer.
- Signal Pathway Modulation : Influencing pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Cyano-1-(4-methylphenyl)-1H-pyrazole | Structure | Moderate antioxidant activity |
| N,N-Dimethylformamide | - | Solvent used in synthesis; not biologically active |
The unique combination of functional groups in this compound differentiates it from similar compounds, enhancing its potential applications in drug design and materials science .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- In Vitro Studies : In vitro assays demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines, showing promise for anticancer drug development.
- Animal Models : Animal studies indicated that these compounds could reduce tumor size and inflammatory markers significantly compared to control groups.
Q & A
Q. Are there alternative synthetic routes to improve yield or scalability?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (yield increase from 65% to 85%) .
- Flow chemistry : Use microreactors for continuous production, minimizing side reactions (purity >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
